4-(Tert-Butoxy)Benzaldehyde is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. It appears as a colorless to light yellow liquid with a characteristic aromatic odor reminiscent of almonds. The structure features a benzene ring substituted with a tert-butoxy group and an aldehyde functional group, making it a versatile compound in organic synthesis.
This compound exhibits notable biological activities, particularly in enzyme inhibition studies. For instance, it has been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in cosmetic formulations aimed at skin whitening or pigmentation control.
4-(Tert-Butoxy)Benzaldehyde can be synthesized through several methods:
The applications of 4-(Tert-Butoxy)Benzaldehyde span various fields:
Several compounds share structural similarities with 4-(Tert-Butoxy)Benzaldehyde. Here are some notable comparisons:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
4-tert-Butylbenzaldehyde | Lacks the tert-butoxy group; more hydrophobic | Less reactive in electrophilic aromatic substitution |
4-(Dimethylamino)benzaldehyde | Contains a dimethylamino group instead of tert-butoxy | Different reactivity profile due to electron-donating effects |
4-Hydroxybenzaldehyde | Hydroxyl group replaces the tert-butoxy group | More polar and potentially more soluble in water |
The uniqueness of 4-(Tert-Butoxy)Benzaldehyde lies in its tert-butoxy substituent, which enhances its reactivity and solubility compared to other similar compounds. This characteristic makes it particularly valuable as a reagent in organic synthesis and material science applications.
Irritant